Sodium 3-mercaptopropanesulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

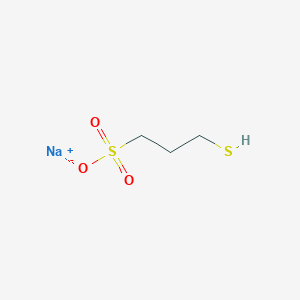

Sodium 3-mercaptopropanesulphonate is a chemical compound with the molecular formula C₃H₇NaO₃S₂. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is known for forming self-assembled monolayers on gold substrates, making it valuable in surface chemistry and nanotechnology .

準備方法

Synthetic Routes and Reaction Conditions: Sodium 3-mercaptopropanesulphonate can be synthesized through the reaction of 3-mercaptopropionic acid with sodium hydroxide. The reaction typically involves dissolving 3-mercaptopropionic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .

化学反応の分析

Oxidation Reactions

MPS undergoes oxidation primarily at its thiol (-SH) group, forming disulfide bonds. Key findings include:

-

Disulfide Formation : In acidic or oxidative environments, MPS oxidizes to bis-(sodium-sulfopropyl)-disulfide (SPS) via dimerization:

2MPSOxidizing AgentsSPS+2H+Common oxidizing agents include hydrogen peroxide (H₂O₂) and dissolved oxygen1.

-

Electrochemical Oxidation : Cyclic voltammetry studies reveal that MPS oxidizes at potentials above +0.5 V (vs. Ag/AgCl), forming stable copper-thiolate complexes during copper electrodeposition21.

Reduction Reactions

The thiol group in MPS acts as a reducing agent:

-

Reduction of Metal Ions : MPS reduces Cu²⁺ to Cu⁺ in electroplating baths, forming Cu(I)-MPS complexes:

Cu2++2MPS→Cu I MPS+SPSThis reaction is critical for accelerating copper deposition in industrial processes1.

Substitution and Complexation Reactions

MPS participates in substitution reactions with metal ions and organic compounds:

Coordination with Copper

MPS forms stable complexes with copper, influencing electrodeposition kinetics:

-

Cu(I)-MPS Complex :

Cu++MPS−→Cu I MPS

Alkylation Reactions

MPS reacts with alkyl halides (e.g., CH₃I) to form thioethers:

MPS−+CH3I→CH3 S C3H6SO3Na+I−

Electrochemical Interactions in Copper Electrodeposition

MPS is a key additive in copper plating baths. Studies using time-of-flight secondary-ion mass spectrometry (TOF-SIMS) and cyclic voltammetry reveal:

Surface Adsorption and Conformation

-

Gauche vs. Trans Conformation :

-

Gauche : Dominates at low overpotentials, enhancing chloride co-adsorption.

-

Trans : Favored at high overpotentials, reducing surface coverage1.

-

-

Fragment Analysis :

TOF-SIMS identified key fragments (Table 1), confirming MPS adsorption and complexation on copper surfaces1.

Table 1 : TOF-SIMS Fragments of MPS on Copper Surfaces1

| m/z | Fragment | Assignment |

|---|---|---|

| 80.00 | SO₃⁻ | Sulfonate group |

| 94.02 | CH₂SO₃⁻ | Terminal sulfonate cleavage |

| 217.01 | CuSC₃H₆SO₃⁻ | Cu(I)-MPS complex |

| 309.10 | S₂H[(CH₂)₃SO₃]₂⁻ | Protonated SPS (SPS–H) |

Impact of Chloride Ions

-

Synergistic Effect : Cl⁻ increases MPS adsorption, forming CuCl-MPS⁻ complexes that enhance deposition rates21.

-

Surface Coverage : TOF-SIMS data show Cl⁻ and MPS coverage correlates with applied overpotential (Figure 1)1.

Comparative Analysis with Similar Compounds

| Compound | Key Difference from MPS |

|---|---|

| Sodium 2-mercaptoethanesulfonate | Shorter carbon chain, lower stability |

| 3-Mercaptopropionic acid | Lacks sulfonate group |

Degradation and Byproducts

-

Oxidative Degradation : Prolonged exposure to H₂O₂ yields sulfonic acid derivatives.

-

Disproportionation : In acidic media, SPS reverts to MPS and sulfate ions1.

Footnotes

科学的研究の応用

Synthesis of Polyelectrolytes

Sodium 3-mercaptopropanesulphonate is widely used as a reagent in the synthesis of polyelectrolytes. These compounds are crucial for various biological functions and technical applications, including drug delivery systems and wastewater treatment processes. The ability of MPS to form stable polyelectrolyte complexes enhances its utility in these areas .

Catalytic Applications

MPS has been utilized in catalytic processes, particularly in the formation of organosilicon thioethers through photochemical reactions with tetravinylsilane. This application is significant in the development of new materials with tailored properties for electronics and photonics .

Nanoparticle Synthesis

The compound serves as a stabilizing agent in the synthesis of metal nanoparticles, such as rhodium nanoparticles, through liquid-phase reduction methods. The presence of thiol groups helps stabilize the nanoparticles, which are important for catalytic applications and sensor technologies .

Surface Modification

MPS is effective in forming self-assembled monolayers (SAMs) on gold-coated substrates via chemisorption. This property is leveraged in biosensors and electronic devices where surface properties are critical for functionality. The SAMs created can enhance the biocompatibility and stability of surfaces exposed to biological environments .

Biomedical Applications

Due to its thiol groups, MPS has potential applications in biomedicine, particularly in drug formulation and delivery systems. The compound can conjugate with various biomolecules, improving their solubility and stability while facilitating targeted delivery mechanisms .

Data Table: Summary of Applications

Case Study 1: Polyelectrolyte Synthesis

A study demonstrated that MPS could effectively enhance the stability and functionality of polyelectrolyte complexes used in drug delivery systems. The incorporation of MPS led to improved encapsulation efficiency and controlled release profiles.

Case Study 2: Nanoparticle Synthesis

Research indicated that rhodium nanoparticles stabilized by MPS exhibited superior catalytic activity compared to those synthesized without stabilizers. This enhancement was attributed to the protective layer formed by MPS around the nanoparticles, preventing agglomeration.

作用機序

The mechanism of action of sodium 3-mercaptopropanesulphonate involves its ability to form strong bonds with metal surfaces, particularly gold. This property is utilized in creating self-assembled monolayers, which are essential in various nanotechnological applications. The thiol group (-SH) in the compound interacts with metal atoms, forming a stable and organized layer on the surface .

類似化合物との比較

- Sodium 2-mercaptoethanesulfonate

- 3-Mercaptopropionic acid

- Sodium 2,3-dimercaptopropanesulfonate

Comparison: Sodium 3-mercaptopropanesulphonate is unique due to its specific structure, which allows it to form highly organized monolayers on metal surfaces. Compared to sodium 2-mercaptoethanesulfonate, it has a longer carbon chain, providing different spatial properties and reactivity. 3-Mercaptopropionic acid lacks the sulfonate group, making it less effective in certain applications. Sodium 2,3-dimercaptopropanesulfonate has two thiol groups, offering different reactivity and binding properties .

特性

CAS番号 |

17636-10-1 |

|---|---|

分子式 |

C3H8NaO3S2 |

分子量 |

179.2 g/mol |

IUPAC名 |

sodium;3-sulfanylpropane-1-sulfonate |

InChI |

InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6); |

InChIキー |

FTCLAXOKVVLHEG-UHFFFAOYSA-N |

SMILES |

C(CS)CS(=O)(=O)[O-].[Na+] |

異性体SMILES |

C(CS)CS(=O)(=O)[O-].[Na+] |

正規SMILES |

C(CS)CS(=O)(=O)O.[Na] |

Key on ui other cas no. |

17636-10-1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。